

Bietamiverine: A Pharmaceutical Intermediate for Spasmolytic Agents

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Compound of Interest

Compound Name: *Bietamiverine*

Cat. No.: *B1666987*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bietamiverine, chemically known as 2-(diethylamino)ethyl 2-phenyl-2-(piperidin-1-yl)acetate, is a tertiary amine ester with significant potential as a pharmaceutical intermediate in the synthesis of spasmolytic drugs. Its molecular structure, incorporating a piperidine ring and a diethylaminoethyl ester group, provides a versatile scaffold for the development of anticholinergic agents that target smooth muscle contraction. This technical guide provides a comprehensive overview of **Bietamiverine**, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its role in the broader context of spasmolytic drug development.

Chemical and Physical Properties

Bietamiverine is an organic compound with the molecular formula $C_{19}H_{30}N_2O_2$. It is typically utilized in its hydrochloride salt form to enhance its stability and solubility. The key properties of **Bietamiverine** and its hydrochloride salt are summarized below.

Property	Value	Reference
Molecular Formula	C19H30N2O2	[1]
Molecular Weight	318.45 g/mol	[1]
CAS Number	479-81-2	[1]
Appearance	White crystalline powder	[2]
Melting Point	184-186°C	[2]
pKa	9.20 ± 0.25 (Predicted)	[1]
Solubility	Customizable	[2]
pH (in solution)	5.5 - 7.5	[2]

Bietamiverine Hydrochloride Properties:

Property	Value	Reference
Molecular Formula	C19H31ClN2O2	[3]
Molecular Weight	354.9 g/mol	[3]
CAS Number	1477-10-7	[3]

Synthesis of Bietamiverine: A Step-by-Step Protocol

The synthesis of **Bietamiverine** is a multi-step process involving the esterification of 2-(diethylamino)ethanol with an activated phenylacetic acid derivative, followed by the introduction of a piperidine moiety. The following protocol outlines a common manufacturing process.

Materials and Reagents

- Phenylchloroacetic acid
- 2-(Diethylamino)ethanol

- Piperidine
- Benzene (or a suitable alternative solvent)
- Sodium carbonate
- Sodium sulfate

Experimental Procedure

Step 1: Esterification

- In a suitable reaction vessel, dissolve 117 g of 2-(diethylamino)ethanol in 1000 ml of benzene.
- Separately, prepare a solution of 94.5 g of phenylchloroacetic acid in 400 ml of benzene.
- Slowly add the phenylchloroacetic acid solution to the 2-(diethylamino)ethanol solution over a period of 1 hour with continuous stirring.
- Once the addition is complete, reflux the reaction mixture for 2 hours.

Step 2: Work-up and Piperidine Addition

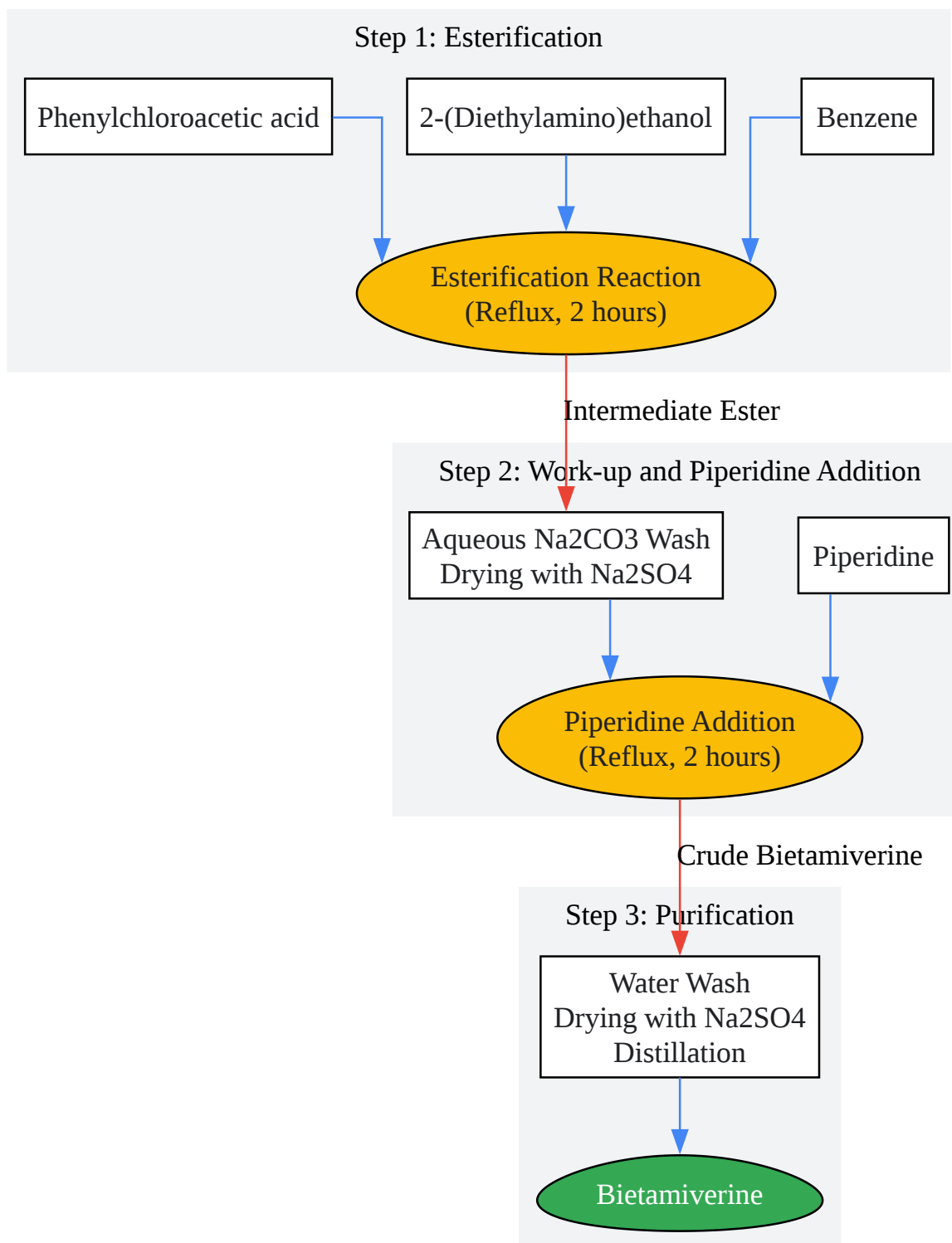
- After reflux, cool the reaction mixture and wash it with an aqueous solution of sodium carbonate to neutralize any remaining acid.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- To the dried benzene solution, add 85 g of piperidine.
- Reflux the resulting mixture for an additional 2 hours.

Step 3: Purification

- After the second reflux, wash the solution with water to remove any water-soluble impurities.
- Dry the organic layer again with anhydrous sodium sulfate.

- Distill the solution to remove the benzene solvent and isolate the crude **Bietamiverine** product.
- The final product, α -phenyl-1-piperidineacetic acid 2-diethylaminoethyl ester, is obtained with a reported yield of 115 g. The boiling point of the product at 1 mmHg is 180°C.

Synthesis Workflow





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